molecular formula C13H10OS B1149508 1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 106522-00-3

1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B1149508
CAS No.: 106522-00-3
M. Wt: 214.28
InChI Key:
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Description

1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C13H10OS. It is characterized by the presence of a phenyl group and a thiophene ring connected through a propenone linkage.

Preparation Methods

The synthesis of 1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and thiophene-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents such as halogens or nitro groups

Properties

IUPAC Name

1-phenyl-3-thiophen-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREUCWDGXKLIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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